(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2,4,6-trimethylphenyl)amino]prop-2-enenitrile
Description
This compound belongs to the class of α,β-unsaturated nitriles featuring a 1,3-thiazole core substituted with aromatic groups. Its structure includes:
- Thiazole ring: Substituted at the 4-position with a 2,4-dimethylphenyl group.
- Prop-2-enenitrile backbone: The E-configuration ensures planarity, facilitating π-π interactions with biological targets.
- Amino substituent: A 2,4,6-trimethylphenyl group attached to the β-carbon, enhancing steric bulk and lipophilicity.
Properties
IUPAC Name |
(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2,4,6-trimethylanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3S/c1-14-6-7-20(16(3)8-14)21-13-27-23(26-21)19(11-24)12-25-22-17(4)9-15(2)10-18(22)5/h6-10,12-13,25H,1-5H3/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRCJEVTKSZYJX-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3C)C)C)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3C)C)C)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2,4,6-trimethylphenyl)amino]prop-2-enenitrile is a complex organic molecule with potential biological activities that warrant detailed exploration. This article will focus on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula
- Molecular Formula : C23H23N3S
- Molecular Weight : 399.47 g/mol
Structural Features
The compound features a thiazole ring, which is known for its biological significance, particularly in pharmaceuticals. The presence of multiple aromatic rings may contribute to its interaction with biological targets.
The specific mechanism of action for this compound has not been extensively documented in the literature. However, similar compounds with thiazole moieties often exhibit activity by interacting with various enzymes or receptors in biological pathways. Potential mechanisms may include:
- Inhibition of Kinases : Compounds containing thiazole rings have been reported to inhibit kinases, which are critical in cell signaling pathways.
- Antioxidant Activity : The structural configuration may allow for scavenging free radicals, thereby exhibiting antioxidant properties.
Therapeutic Potential
The compound's structure suggests it could be a candidate for drug development targeting:
- Cancer Treatment : Similar compounds have shown promise in inhibiting tumor growth in various cancer cell lines.
- Anti-inflammatory Agents : Thiazole derivatives are often explored for their anti-inflammatory properties.
Case Studies and Research Findings
-
In Vitro Studies : Research has indicated that thiazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to the one have demonstrated IC50 values in the low micromolar range against various cancer cell lines.
Compound Cell Line IC50 (µM) Example Thiazole Derivative MV4-11 (Leukemia) 0.3 Example Thiazole Derivative MOLM13 (Leukemia) 1.2 - Mechanistic Studies : Inhibition of specific kinases such as MEK1/2 has been noted in related compounds, suggesting a possible pathway for therapeutic action.
- Animal Models : In vivo studies using xenograft models have shown that thiazole-containing compounds can significantly reduce tumor size when administered at certain dosages.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
| Compound Name (CAS No.) | Thiazole Substituent | Amino Substituent | Molecular Weight | Reported Activity |
|---|---|---|---|---|
| Target Compound | 4-(2,4-dimethylphenyl) | 2,4,6-trimethylphenyl | 387.48 g/mol | Not explicitly reported (inferred from analogs) |
| (2E)-4-(2,4-Dimethylphenyl)-1,3-thiazol-2-ylacetonitrile () | 4-(2,4-dimethylphenyl) | Phenylhydrazono | 348.42 g/mol | N/A (structural analog) |
| (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile (5622-96-8) | 4-(3,4-dimethoxyphenyl) | 4-nitrophenyl | 408.43 g/mol | Anticancer (inferred from nitrophenyl analogs) |
| (2E)-3-[(4-bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile (5624-37-3) | 4-(4-methylphenyl) | 4-bromophenyl | 410.30 g/mol | Antimicrobial (similar to ) |
Key Observations:
Electron-Withdrawing vs. Methyl and methoxy groups in the target compound and increase lipophilicity, improving membrane permeability.
Steric Effects :
- The 2,4,6-trimethylphenyl group in the target compound creates significant steric hindrance, which may reduce binding to shallow active sites but improve selectivity.
Anticancer Potential:
- Nitrophenyl-substituted analogs (e.g., ) are associated with anticancer activity due to nitro group reduction generating reactive intermediates that damage DNA .
- Bromophenyl analogs (e.g., ) show moderate cytotoxicity, likely via halogen bonding with cellular targets .
Antimicrobial Activity:
- Benzothiazole-prop-2-enenitrile derivatives () exhibit broad-spectrum antimicrobial activity (MIC: 8–64 µg/mL against S. aureus and E. coli). The target compound’s trimethylphenyl group may enhance Gram-positive selectivity due to increased hydrophobicity.
Antiviral Potential:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
